molecular formula C6H3F3N4O B169426 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1780-79-6

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B169426
CAS No.: 1780-79-6
M. Wt: 204.11 g/mol
InChI Key: SPMUOCNXSSGFQZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system

Scientific Research Applications

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of applications in scientific research:

Safety and Hazards

The compound “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for the research and development of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives are promising. Given their diverse biological applications and synthetic importance, these compounds are expected to continue attracting great interest in the field of organic synthesis . This will likely lead to the discovery of new synthetic methods, reactivities, and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-5-(trifluoromethyl)pyrazole with formamide under reflux conditions to yield the desired compound . Another approach includes the use of 3-amino-4-cyano-5-(trifluoromethyl)pyrazole with urea in the presence of a base such as sodium methoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyrazolopyrimidines .

Comparison with Similar Compounds

    2-Amino-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl group but differs in the position and presence of the amino group.

    4-Hydroxy-6-(trifluoromethyl)pyrimidine: Similar hydroxyl and trifluoromethyl groups but lacks the pyrazole ring.

    5-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the hydroxyl group.

Uniqueness: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to the combination of the trifluoromethyl and hydroxyl groups on the pyrazolopyrimidine ring system. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMUOCNXSSGFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287886
Record name 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-79-6
Record name 1780-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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